molecular formula C11H23IO2Sn B14441869 Stannane, (iodoacetoxy)tripropyl- CAS No. 73927-92-1

Stannane, (iodoacetoxy)tripropyl-

Cat. No.: B14441869
CAS No.: 73927-92-1
M. Wt: 432.91 g/mol
InChI Key: SFPMTXHMUNJKGU-UHFFFAOYSA-M
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Description

Stannane, (iodoacetoxy)tripropyl- is an organotin compound characterized by a central tin atom bonded to three propyl groups and one iodoacetoxy group. Organotin compounds are widely used in cross-coupling reactions (e.g., Stille coupling) due to their ability to transfer organic groups to electrophilic partners . However, their utility is often counterbalanced by toxicity and environmental concerns . The iodoacetoxy substituent likely enhances electrophilicity, making this compound reactive in synthetic applications, though its exact behavior compared to other stannanes requires further exploration.

Properties

CAS No.

73927-92-1

Molecular Formula

C11H23IO2Sn

Molecular Weight

432.91 g/mol

IUPAC Name

tripropylstannyl 2-iodoacetate

InChI

InChI=1S/3C3H7.C2H3IO2.Sn/c3*1-3-2;3-1-2(4)5;/h3*1,3H2,2H3;1H2,(H,4,5);/q;;;;+1/p-1

InChI Key

SFPMTXHMUNJKGU-UHFFFAOYSA-M

Canonical SMILES

CCC[Sn](CCC)(CCC)OC(=O)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, (iodoacetoxy)tripropyl- typically involves the reaction of tripropyltin hydride with iodoacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a palladium or copper catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of stannane, (iodoacetoxy)tripropyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Stannane, (iodoacetoxy)tripropyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of stannane, (iodoacetoxy)tripropyl- include halides, oxidizing agents, and reducing agents. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from the reactions of stannane, (iodoacetoxy)tripropyl- depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of organotin compounds, while oxidation reactions can produce tin oxides .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Organotin Compounds

Compound Name Molecular Formula Substituents Key Applications Toxicity/Environmental Notes
Stannane, trimethylpropyl C₆H₁₆Sn 3 methyl, 1 propyl Reference compound for mass spectrometry Limited toxicity data available
Ester-substituted stannane [1d] Not specified Ester-functionalized Stille cross-coupling (89–93% yields) High efficiency, but toxicity concerns
Stannane, tributylfluoro- (polymer) Not specified 3 butyl, 1 fluoro Fluorinated material synthesis PFAS-related persistence risks
Stannane, (iodoacetoxy)tripropyl- Not specified 3 propyl, 1 iodoacetoxy Hypothesized: Cross-coupling, alkylation Expected high toxicity

Key Observations:

  • Substituent Effects:
    • Trimethylpropylstannane () lacks reactive functional groups, limiting its synthetic utility compared to the iodoacetoxy variant, which may participate in nucleophilic substitutions.
    • Fluorinated stannanes (e.g., tributylfluoro-stannane polymers) exhibit enhanced environmental persistence due to PFAS-like characteristics, whereas the iodoacetoxy group may degrade more readily .
    • Ester-substituted stannanes () demonstrate high efficiency in Stille coupling (89–93% yields), suggesting that the iodoacetoxy analog could similarly enable high-yield reactions if optimized .
  • Toxicity and Environmental Impact: Organotin compounds are universally flagged for toxicity and ecological harm. For example, stannane reagents in pharmaceutical synthesis are often replaced due to these risks .

Environmental and Regulatory Considerations

  • Fluorinated stannanes face scrutiny under PFAS regulations due to their persistence, whereas non-fluorinated analogs like (iodoacetoxy)tripropyl-stannane may face different regulatory thresholds .
  • The pharmaceutical industry’s shift away from stannanes () underscores the need for greener alternatives, even for highly reactive compounds like the target molecule.

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